tert-Butyl (4-bromoquinolin-6-yl)carbamate
Description
Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry and Medicinal Science
Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in chemistry. Its derivatives are not only prevalent in numerous natural products but also form the core of a vast array of synthetic compounds with significant applications.
In synthetic chemistry , the quinoline nucleus is a versatile platform for developing new reaction methodologies. The distinct reactivity of the benzene and pyridine rings allows for a wide range of functionalization reactions, including electrophilic and nucleophilic substitutions.
In medicinal science , quinoline derivatives have a long and storied history, exhibiting a broad spectrum of pharmacological activities. This has led to their development as therapeutic agents for various diseases. The ability to modify the quinoline scaffold at multiple positions allows medicinal chemists to fine-tune the steric and electronic properties of the molecule, optimizing its interaction with biological targets. The therapeutic importance of this scaffold continues to drive research into novel quinoline-based compounds.
Role of tert-Butyl Carbamate (B1207046) (Boc) as a Protecting Group and Synthetic Handle
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from a combination of factors that make it an invaluable tool for multi-step synthetic sequences.
As a protecting group , the Boc carbamate effectively masks the nucleophilicity and basicity of an amine. chemistrysteps.commasterorganicchemistry.com This is crucial when other parts of the molecule need to undergo reactions that would otherwise be compromised by the presence of a reactive amine. The Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. total-synthesis.com Its primary advantage is its lability under acidic conditions, typically using reagents like trifluoroacetic acid (TFA), which cleanly cleaves the group to regenerate the free amine while producing volatile byproducts (carbon dioxide and isobutene). chemistrysteps.comtotal-synthesis.com This orthogonality allows for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile). total-synthesis.com
Beyond simple protection, the Boc group can also function as a synthetic handle , influencing the reactivity of the molecule or enabling specific transformations. The bulky tert-butyl group can exert steric hindrance, directing reactions to other sites on the molecule.
The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.com
Table 1: Key Features of the Boc Protecting Group
| Feature | Description | Common Reagents/Conditions |
|---|---|---|
| Protection | Masks the nucleophilicity and basicity of amines by converting them to carbamates. | Di-tert-butyl dicarbonate (Boc₂O), often with a mild base. |
| Stability | Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. | Stable to conditions like NaOH, NaBH₄, H₂/Pd. |
| Deprotection | Readily cleaved under acidic conditions to regenerate the amine. | Trifluoroacetic acid (TFA), HCl in methanol (B129727) or dioxane. |
| Orthogonality | Can be selectively removed in the presence of other common protecting groups. | Orthogonal to Fmoc (removed with base) and Cbz (removed by hydrogenation). |
Overview of Halogenated Quinolines as Versatile Synthetic Intermediates
Halogen atoms, particularly bromine and iodine, serve as exceptionally useful functional groups on the quinoline scaffold. Their presence transforms the relatively inert aromatic ring into a hub for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Brominated quinolines are stable, readily prepared, and highly reactive intermediates in reactions such as the Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (amination) reactions. organic-chemistry.orgmdpi.com The position of the halogen atom on the quinoline ring dictates its reactivity and the types of structures that can be synthesized.
In the context of tert-Butyl (4-bromoquinolin-6-yl)carbamate, the bromine at the 4-position is particularly reactive towards cross-coupling reactions due to its position on the electron-deficient pyridine ring of the quinoline system. This makes it a prime site for introducing a wide variety of substituents, allowing for the systematic exploration of the chemical space around the quinoline core. The presence of the Boc-protected amine at the 6-position provides a secondary site for modification after the desired chemistry at the 4-position has been completed. This dual functionality is what makes such compounds powerful intermediates in the synthesis of complex molecules.
While detailed research findings specifically for this compound are not widely available in peer-reviewed literature, its chemical properties can be inferred from its structure. The compound serves as a valuable, albeit specialized, building block. Its synthesis would likely involve the protection of the amino group of 4-bromo-6-aminoquinoline with di-tert-butyl dicarbonate.
Table 2: Potential Synthetic Applications of Brominated Quinolines
| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acids/esters | C-C (Aryl-Aryl, Aryl-Alkyl) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Palladium catalyst (e.g., Pd(OAc)₂) and a base |
| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) | Palladium and Copper co-catalysis |
| Buchwald-Hartwig Amination | Amines | C-N (Aryl-Amine) | Palladium catalyst with a specialized phosphine (B1218219) ligand |
| Stille Coupling | Organostannanes | C-C | Palladium catalyst |
The strategic placement of the bromine atom and the protected amine in this compound makes it a well-designed intermediate for the synthesis of diverse quinoline derivatives, poised for application in both medicinal chemistry and materials science discovery programs.
Structure
3D Structure
Properties
CAS No. |
1260784-05-1 |
|---|---|
Molecular Formula |
C14H15BrN2O2 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromoquinolin-6-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18) |
InChI Key |
LGGGWPJYGNDTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl 4 Bromoquinolin 6 Yl Carbamate
Precursor Synthesis and Strategic Functionalization for the Quinoline (B57606) Core
The construction of the tert-butyl (4-bromoquinolin-6-yl)carbamate molecule necessitates a carefully orchestrated sequence of reactions to install the desired substituents at specific positions on the quinoline ring. This section details the critical steps of regioselective bromination and the introduction of the carbamate (B1207046) moiety.
Regioselective Bromination Approaches
Achieving regioselective bromination at the C4 position of the quinoline nucleus is a significant synthetic challenge. Direct bromination of quinoline typically yields a mixture of products. Therefore, indirect methods commencing from pre-functionalized precursors are generally employed. A common strategy involves the synthesis of a quinolin-4-ol intermediate, which can then be converted to the corresponding 4-bromo derivative.
One established route to a key precursor, 6-bromoquinolin-4-ol, starts from 4-bromoaniline. This is reacted with diethyl ethoxymethylenemalonate followed by a thermal cyclization to form the quinoline ring system. The resulting 6-bromo-4-hydroxyquinoline can then be treated with a brominating agent to yield the 4-bromo derivative.
Alternatively, a more direct approach to a 4-haloquinoline involves the use of phosphorus oxyhalides. For instance, 6-bromoquinolin-4(1H)-one can be converted to 6-bromo-4-chloroquinoline (B1276899) using phosphorus oxychloride (POCl₃). rsc.orgmdpi.com While this introduces a chlorine at the C4 position, this chloro group can potentially be displaced or the synthesis adapted using a corresponding phosphorus oxybromide (POBr₃) to directly install the bromine. A typical procedure for the chlorination is outlined below:
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 6-bromoquinolin-4(1H)-one | POCl₃, DMF (cat.) | Toluene | Reflux, 2h | 6-bromo-4-chloroquinoline | 92.6 | rsc.org |
Subsequent conversion of the 4-chloro to a 4-bromo group is feasible, though less direct. A more straightforward pathway to a 4-iodo precursor, which can be a versatile handle for further transformations, has also been documented. 6-Bromo-4-chloroquinoline can be converted to 6-bromo-4-iodoquinoline (B1287929) by reaction with sodium iodide in acetonitrile. mdpi.com
Introduction of the Carbamate Moiety
The introduction of the tert-butyl carbamate (Boc) group serves to protect the amino functionality at the C6 position, preventing it from undergoing undesired side reactions during subsequent synthetic steps. This protection is typically achieved by reacting the corresponding 6-aminoquinoline (B144246) derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. researchgate.netnih.gov
The synthesis of the precursor, 4-bromoquinolin-6-amine (B580902), is a critical step. A common approach involves the nitration of a suitable quinoline precursor, followed by reduction of the nitro group to an amine. For example, 6-bromoquinoline (B19933) can be nitrated to 6-bromo-5-nitroquinoline, which can then be reduced to 6-bromo-5-aminoquinoline. rsc.org However, to obtain the desired 6-amino isomer, a different synthetic design is necessary. A plausible route involves starting with a precursor that already contains the amino or a precursor to the amino group at the 6-position prior to the quinoline ring formation or functionalization at the 4-position.
Once 4-bromoquinolin-6-amine is obtained, the Boc protection can be carried out under standard conditions. The choice of base and solvent can be optimized to ensure high yields and purity.
| Amine Substrate | Reagent | Base | Solvent | Conditions | Product | Reference |
| Primary/Secondary Amine | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) or DMAP | Dichloromethane (B109758) or THF | Room Temperature | N-Boc protected amine | researchgate.netnih.gov |
Convergent and Linear Synthesis Strategies
The assembly of the this compound can be approached through either a linear or a convergent synthetic strategy. Each approach offers distinct advantages and disadvantages in terms of efficiency and flexibility.
Incorporation of the tert-Butyl Carbamate Group
In a linear synthesis, the amino group would typically be introduced onto the pre-formed quinoline ring, for instance, by reduction of a nitro group, followed by Boc protection. In a convergent synthesis, the Boc-protected amino group could be incorporated into one of the starting fragments, for example, by using tert-butyl (4-aminophenyl)carbamate as a starting material for the quinoline ring formation. This can be advantageous as it protects the amino group from the outset.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Quinolines and Their Derivatives
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions play a crucial role in both the synthesis of the quinoline core and its subsequent functionalization.
Various palladium-catalyzed methods have been developed for the construction of the quinoline scaffold itself. These often involve the cyclization of appropriately substituted anilines with alkynes or other coupling partners. For instance, the palladium-catalyzed reaction of o-haloanilines with terminal alkynes can lead to the formation of 2-substituted quinolines.
Furthermore, palladium-catalyzed reactions are instrumental in the functionalization of pre-formed haloquinolines. The bromine atom at the C4 position of the target molecule is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making this compound a valuable intermediate for the synthesis of diverse libraries of quinoline derivatives for biological screening.
The Buchwald-Hartwig amination, in particular, provides a powerful method for the formation of C-N bonds. While not directly used to synthesize the target molecule's carbamate group, it is a key reaction for the derivatization of the 4-bromoquinoline (B50189) core, for example, by coupling with various amines.
| Reaction Type | Reactants | Catalyst/Ligand | Conditions | Product |
| Suzuki Coupling | Aryl/vinyl boronic acid + Aryl/vinyl halide | Pd(PPh₃)₄, Pd(OAc)₂, etc. / Phosphine (B1218219) ligands | Base, Solvent | Biaryl/alkenyl-substituted product |
| Heck Coupling | Alkene + Aryl/vinyl halide | Pd(OAc)₂, PdCl₂ / Phosphine ligands | Base, Solvent | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd catalyst, Cu(I) co-catalyst / Phosphine ligands | Base, Solvent | Disubstituted alkyne |
| Buchwald-Hartwig Amination | Amine + Aryl/vinyl halide | Pd catalyst / Biarylphosphine ligands | Base, Solvent | Aryl/vinyl amine |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. For this compound, this reaction enables the introduction of a wide range of primary and secondary amines at the C4 position, replacing the bromine atom. This transformation is crucial for building libraries of substituted 6-aminoquinolines for various research applications.
A general strategy for the Buchwald-Hartwig amination of this substrate involves the reaction of the bromoquinoline with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often requires screening to optimize the reaction. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are frequently effective for coupling aryl bromides. The selection of a suitable base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential to facilitate the catalytic cycle.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example Reagents | Typical Solvents | Temperature |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Toluene, Dioxane | 80-110 °C |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | ||
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Amine | Primary or Secondary Amines | | |
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds, reacting an organoboron species with an organic halide. In the case of this compound, the C4-bromo position serves as an excellent handle for introducing aryl, heteroaryl, or vinyl substituents via this palladium-catalyzed reaction. This protocol is widely used to synthesize complex biaryl structures.
The reaction is typically performed in a biphasic or homogeneous system using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) can significantly influence the reaction's efficiency and yield. The optimization of these parameters is key to achieving high conversion rates, especially with challenging or sterically hindered coupling partners.
Table 2: Common Protocols for Suzuki-Miyaura Coupling of Bromoquinolines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(t-Bu)₃ | Pd(OAc)₂ / PCy₃ |
| Boron Source | Arylboronic Acid | Heteroarylboronic Acid Pinacol Ester | Vinylboronic Acid |
| Base | 2M aq. K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane (B91453) | DMF/Water |
| Temperature | 90 °C | Room Temperature to 80 °C | 100 °C |
Other Transition Metal-Mediated Transformations
Beyond the two most common coupling reactions, the C4-bromo substituent on the quinoline ring is susceptible to other important transition metal-mediated transformations.
Heck Reaction : This palladium-catalyzed reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond, yielding a C4-alkenyl quinoline derivative. The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC), and a base like triethylamine (Et₃N) or potassium carbonate.
Sonogashira Coupling : This reaction provides a direct route to C4-alkynyl quinolines by coupling this compound with a terminal alkyne. The classic conditions employ a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, which often doubles as the solvent (e.g., diethylamine). Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.
Carbonylative Couplings : Variations of the Sonogashira or other coupling reactions can be performed under a carbon monoxide (CO) atmosphere or using a CO surrogate like tert-butyl isocyanide to introduce a carbonyl group. This allows for the synthesis of C4-alkynyl ketone derivatives after hydrolysis.
Protection and Deprotection Chemistry of the tert-Butyl Carbamate (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
The deprotection of the C6-carbamate on the quinoline ring is typically achieved by treating the molecule with a strong acid. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily undergoes decarboxylation (loss of CO₂) to yield the free 6-aminoquinoline.
Common deprotection strategies include:
Trifluoroacetic Acid (TFA) : Using neat TFA or a solution of TFA in a solvent like dichloromethane (DCM) at room temperature is a standard and highly effective method.
Hydrochloric Acid (HCl) : A solution of HCl in an organic solvent, such as dioxane or methanol (B129727), is another common and cost-effective method for Boc removal.
Milder Acidic Conditions : For substrates containing other acid-sensitive functional groups, milder reagents can be employed. Aqueous phosphoric acid or methods like using oxalyl chloride in methanol have been reported for selective Boc deprotection.
Care must be taken during deprotection, as the generated tert-butyl cation can potentially alkylate electron-rich aromatic rings, although this is less of a concern for the relatively electron-poor quinoline core.
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthetic routes involving this compound is essential for maximizing yield, minimizing impurities, and ensuring reproducibility. For the cross-coupling reactions discussed (Buchwald-Hartwig, Suzuki-Miyaura, etc.), several parameters are critical for optimization.
Key Optimization Parameters:
Catalyst System : The choice of palladium precursor and, more importantly, the ligand, dramatically affects reaction outcomes. Screening a panel of ligands (e.g., bulky biarylphosphines, N-heterocyclic carbenes) is a common starting point to identify the most active and selective catalyst.
Base : The strength and nature of the base (e.g., carbonate vs. phosphate (B84403) vs. alkoxide) can influence catalyst activity and substrate stability. The optimal base often depends on the specific coupling partners.
Solvent : Solvent polarity and coordinating ability can affect catalyst solubility and reactivity. Common solvents for cross-coupling include ethereal solvents like dioxane or THF, and aromatic hydrocarbons like toluene.
Temperature and Reaction Time : These parameters are often interdependent. An optimal temperature will provide a reasonable reaction rate without causing significant degradation of the starting materials, products, or catalyst. Automated screening platforms can be used to rapidly map the response surface for these variables.
A systematic approach, such as Design of Experiments (DoE), can efficiently identify the optimal conditions by simultaneously varying multiple parameters and analyzing their interactions. Common side reactions to be minimized include hydrodehalogenation (replacement of bromine with hydrogen) and catalyst deactivation.
Comprehensive Spectroscopic and Structural Elucidation of Tert Butyl 4 Bromoquinolin 6 Yl Carbamate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
A definitive structural assignment of tert-Butyl (4-bromoquinolin-6-yl)carbamate would rely on a combination of one- and two-dimensional NMR techniques.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the tert-butyl group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the aromatic protons would be crucial for confirming the substitution pattern. The tert-butyl group would typically appear as a sharp singlet, integrating to nine protons.
Carbon NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The spectrum would show signals for the carbons of the quinoline ring, the carbonyl carbon of the carbamate (B1207046), and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS would be used to determine the exact mass of the molecule with high precision. This data would allow for the unambiguous confirmation of the molecular formula, C₁₄H₁₅BrN₂O₂, by comparing the experimentally measured mass to the calculated theoretical mass.
Chromatographic Purity Assessment and Method Development (e.g., HPLC, UPLC)
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be employed to assess the purity of the compound. A suitable method would be developed, likely using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), possibly with an acidic modifier like formic acid or trifluoroacetic acid. The purity would be determined by the percentage of the main peak area in the chromatogram.
Investigative Chemical Transformations and Derivatization of Tert Butyl 4 Bromoquinolin 6 Yl Carbamate
Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions
The bromine atom at the C4 position of the quinoline (B57606) ring is a key functional group that readily participates in various palladium-catalyzed cross-coupling reactions. This reactivity enables the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, providing a powerful tool for structural diversification.
C-C Bond Formation (e.g., Suzuki, Sonogashira)
The formation of C-C bonds at the C4 position of the quinoline scaffold is efficiently achieved through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org It is a robust method for creating biaryl structures or introducing alkyl and alkenyl substituents. For substrates like tert-butyl (4-bromoquinolin-6-yl)carbamate, the reaction is facilitated by a palladium catalyst and a base. nih.gov The Boc-protecting group is generally stable under these conditions. 6-Bromoquinoline (B19933) electrophiles have been noted as highly reactive partners in Suzuki couplings, suggesting the C4-bromo position in the target molecule would also exhibit high reactivity. nih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com This method is invaluable for synthesizing arylalkynes, which are important precursors for more complex structures. The reaction typically proceeds under mild conditions and is tolerant of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org
Table 1: Representative Conditions for C-C Cross-Coupling Reactions of Aryl Bromides
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 70-80 °C |
| Suzuki-Miyaura | Heteroarylboronic ester | Pd-P(t-Bu)₃-G3 | TMSOK | DME | Room Temp |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF / Toluene | Room Temp - 50°C |
| Sonogashira (Cu-free) | Terminal alkyne | Pd(OAc)₂ / Ligand | Amine Base (e.g., DIPA) | DMF / DMSO | 80-120 °C |
C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates. wikipedia.orgyoutube.com This palladium-catalyzed reaction is crucial for synthesizing N-aryl compounds. acs.orgorganic-chemistry.org
For this compound, the C4-bromo position can be coupled with various amines to introduce new substituents. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. nih.gov The choice of ligand is critical and often dictates the scope and efficiency of the transformation. Bidentate phosphine ligands like BINAP and DPPF, as well as bulky monodentate ligands from catalyst generations, have proven effective. wikipedia.org This methodology allows for the synthesis of diverse 4-aminoquinoline (B48711) derivatives, which are prevalent motifs in medicinal chemistry.
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine Nucleophile | Catalyst (Precatalyst) | Ligand | Base | Solvent | Temperature |
| Primary/Secondary Alkylamine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
| Aniline (B41778) Derivatives | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, t-BuXPhos | K₃PO₄, NaOtBu | Dioxane, Toluene | 100-120 °C |
| Amides/Carbamates | Pd(OAc)₂ | XPhos, BrettPhos | K₂CO₃, Cs₂CO₃ | t-Amyl alcohol, Toluene | 100-110 °C |
C-O and C-S Bond Formation
In addition to C-C and C-N bond formation, the aryl bromide can be converted to aryl ethers and thioethers through analogous cross-coupling reactions.
C-O Bond Formation: The Ullmann condensation and its modern palladium-catalyzed variants (Buchwald-Hartwig etherification) are used to form C-O bonds by coupling aryl halides with alcohols or phenols. wikipedia.orgorganic-chemistry.org The classic Ullmann reaction typically requires stoichiometric copper at high temperatures. wikipedia.orgwikipedia.org However, modern methods use catalytic amounts of copper or palladium with appropriate ligands, allowing the reaction to proceed under milder conditions. organic-chemistry.org These reactions would enable the synthesis of 4-phenoxy or 4-alkoxyquinoline derivatives from the parent carbamate (B1207046).
C-S Bond Formation: Similarly, C-S bonds can be formed through copper- or palladium-catalyzed coupling of the aryl bromide with thiols or their corresponding thiolates. This transformation provides access to aryl thioethers (sulfides), which are important structural units in various biologically active compounds.
While these reactions are well-established for aryl bromides, their application requires careful optimization of catalysts, ligands, and bases to achieve high yields and avoid side reactions.
Functional Group Interconversions on the Quinoline Scaffold
Beyond reactions at the C4-bromo position, the quinoline scaffold of this compound can undergo other transformations. The electronic nature of the quinoline ring, influenced by the bromo substituent and the carbamate group, dictates its reactivity towards various reagents. The 8-aminoquinoline (B160924) scaffold is a recognized motif in ligands and pharmaceutical agents, and methods for its functionalization are of significant interest. shu.ac.uk
Conversely, the nitro group of 6-nitroquinoline (B147349), a precursor to the 6-amino functionality, can be effectively reduced using reagents like SnCl₂. researchgate.net This suggests that other reducible functional groups on the quinoline ring could be selectively transformed while preserving the carbamate and bromide moieties under appropriate conditions. Furthermore, enzymatic conversions of related quinoline derivatives, such as the reduction of 6-nitroquinoline to 6-aminoquinoline (B144246) under specific conditions, highlight the potential for biochemical transformations. acs.org
Transformations Involving the Carbamate Functionality
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com
Amine Unmasking (Boc Deprotection)
The primary transformation involving the carbamate functionality is its removal, or deprotection, to reveal the free amine at the C6 position (6-amino-4-bromoquinoline). This is a critical step in many synthetic sequences.
The Boc group is characteristically labile to acid. fishersci.co.uk The deprotection is typically achieved by treating the carbamate with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukcommonorganicchemistry.com The reaction mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which can be trapped or can eliminate to form isobutylene. commonorganicchemistry.comcommonorganicchemistry.com The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to yield the free amine. commonorganicchemistry.comcommonorganicchemistry.com
The choice of acid and solvent allows for tuning the reaction conditions. TFA is often used neat or as a solution in dichloromethane (B109758) (DCM). commonorganicchemistry.com HCl is commonly used as a solution in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727). commonorganicchemistry.com Solvent-free methods using gaseous HCl have also been developed as a green alternative. nih.gov These methods are generally high-yielding and proceed at room temperature. fishersci.co.uk
Table 3: Common Reagents and Conditions for Boc Deprotection
| Reagent | Solvent | Typical Conditions | Work-up |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, Room Temp, 1-3 h | Evaporation, followed by basic wash |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, Room Temp, 1-16 h | Evaporation or precipitation of HCl salt |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 4M HCl in Dioxane added to MeOH solution | Evaporation of solvents |
| Oxalyl Chloride | Methanol (MeOH) | (COCl)₂ (3 equiv.), Room Temp, 1-4 h | Evaporation of solvents |
| Gaseous HCl | Solvent-free | Stoichiometric HCl gas | No work-up needed, product is HCl salt |
Further Modifications of the Carbamate Linkage
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its susceptibility to cleavage under specific, mild acidic conditions. researchgate.netchemistrysteps.com In the context of this compound, the primary modification of the carbamate linkage involves this acid-catalyzed deprotection. This reaction efficiently removes the Boc group to liberate the free amine, 4-bromoquinolin-6-amine (B580902), which is a crucial intermediate for further synthetic elaborations.
The most common method for the cleavage of the Boc group is acidolysis, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netchemistrysteps.com The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the desired primary amine. chemistrysteps.com
Several specific protocols have been documented for this transformation. Treatment of the Boc-protected quinoline with trifluoroacetic acid in a solvent such as dichloromethane (DCM) or with a solution of hydrochloric acid in an organic solvent like 1,4-dioxane or acetone (B3395972) are highly effective methods. mdpi.com These reactions are generally performed at room temperature and proceed to completion, providing the deprotected amine in high yield. mdpi.com
While acid-catalyzed cleavage is the most prevalent modification, other reagents can effect this transformation. For instance, Lewis acids like zinc bromide (ZnBr₂) have been used for the deprotection of Boc groups, sometimes offering enhanced chemoselectivity in complex molecules. researchgate.net Aqueous phosphoric acid has also been reported as a mild and effective reagent for removing tert-butyl carbamates. organic-chemistry.org
The following table summarizes representative conditions for the deprotection of Boc-protected aryl amines, illustrating the common methodologies applicable to the modification of the carbamate linkage in this compound.
Advanced Computational and Theoretical Approaches for Understanding Tert Butyl 4 Bromoquinolin 6 Yl Carbamate and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn dictate its structure and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For quinoline (B57606) derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also located on the aromatic rings. The presence of the electron-withdrawing bromine atom and the carbamate (B1207046) group significantly influences the energies of these orbitals. Theoretical calculations for analogous compounds suggest that substituted quinolines have HOMO-LUMO gaps that make them reactive and amenable to further functionalization.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinoline System
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | 4.7 eV | The difference between ELUMO and EHOMO; a key indicator of chemical reactivity and stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The MEP surface is color-coded to indicate charge distribution: red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow regions are relatively neutral.
For tert-Butyl (4-bromoquinolin-6-yl)carbamate, MEP mapping would likely reveal:
Negative Potential (Red): Concentrated around the carbonyl oxygen of the carbamate group and the nitrogen atom of the quinoline ring. These sites are the primary locations for hydrogen bonding and interactions with electrophiles.
Positive Potential (Blue): Located around the hydrogen atom of the N-H group in the carbamate linker, making it a potential hydrogen bond donor.
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the aromatic rings and the tert-butyl group.
This mapping provides a clear rationale for the molecule's intermolecular interactions and points of reactivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug design for screening virtual libraries of compounds against a specific biological target, such as an enzyme or receptor. For quinoline-carbamate derivatives, which have been investigated as inhibitors for enzymes like cholinesterases, docking studies can elucidate the specific binding mode. nih.govnih.govresearchgate.net
A hypothetical docking study of this compound into an enzyme active site would involve placing the molecule in various conformations and scoring them based on binding affinity. Key interactions would likely include:
Hydrogen Bonding: The carbamate's N-H group acting as a donor and the carbonyl oxygen acting as an acceptor are prime candidates for forming hydrogen bonds with amino acid residues in the active site.
π-π Stacking: The flat aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine.
Hydrophobic Interactions: The tert-butyl group and the bromo-substituted quinoline core can form favorable hydrophobic interactions with nonpolar pockets within the enzyme.
Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key intermolecular interactions. A stable trajectory in an MD simulation, where the ligand remains bound in its docked pose without significant deviation, lends confidence to the predicted binding mode. For carbamate-based inhibitors, MD simulations can also help understand the dynamics that lead to covalent bond formation with the target enzyme, if applicable. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to differences in their biological activities. nih.gov
The development of a QSAR model for a series of analogs of this compound would follow a structured methodology:
Data Set Preparation: A dataset of structurally related quinoline-carbamate compounds with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) is compiled. The activity data is typically converted to a logarithmic scale (e.g., pIC₅₀).
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and quantum-chemical (e.g., HOMO/LUMO energies). plos.org
Model Building: The dataset is divided into a training set and a test set. The training set is used to build the model using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov The goal is to select a combination of descriptors that best predicts the biological activity. For instance, a QSAR study on carbamate inhibitors identified the Connolly Accessible Area and LUMO energy as key features influencing activity. nih.govplos.org
Model Validation: The model's predictive power is rigorously validated using the internal training set (cross-validation) and, most importantly, the external test set, which contains compounds not used in model development. plos.org A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized analogs, guiding the design of more potent compounds. researchgate.net
Prediction of Molecular Descriptors and Their Impact on Design Strategies
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are essential for building QSAR models and for assessing the "drug-likeness" of a compound according to established guidelines like Lipinski's Rule of Five. Predicting these descriptors is a standard first step in evaluating a potential drug candidate.
For this compound, key molecular descriptors can be calculated to guide design strategies. These descriptors influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For example, in silico ADMET screening is often used to filter compounds early in the discovery process. researchgate.net
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Impact on Design Strategy |
| Molecular Weight | ~337.2 g/mol | Within the range for good oral bioavailability (<500 g/mol ). |
| LogP (Octanol/Water Partition Coeff.) | ~4.1 | Indicates high lipophilicity, which can aid membrane permeability but may also lead to poor aqueous solubility and higher metabolic clearance. |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Suggests good potential for oral bioavailability and cell membrane permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 | The N-H group in the carbamate. Complies with Lipinski's rules (<5). |
| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen and the two carbamate oxygens. Complies with Lipinski's rules (<10). |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility, which can be advantageous for binding to a target but excessive flexibility can be entropically unfavorable. |
Future Research Perspectives and Emerging Applications for Substituted Quinoline Carbamates
Development of Novel Synthetic Routes for Enhanced Sustainability
The synthesis of the quinoline (B57606) core has traditionally relied on classical methods such as the Skraup, Friedländer, and Doebner–von Miller reactions. nih.govresearchgate.net However, these methods often involve harsh conditions, hazardous chemicals, long reaction times, and the use of stoichiometric reagents, which raise environmental and economic concerns. nih.govresearchgate.net Consequently, a significant research focus is the development of "green" and sustainable synthetic protocols. researchgate.net
Future synthetic strategies are increasingly centered on principles of green chemistry, which aim to reduce waste, energy consumption, and the use of toxic reagents. benthamdirect.com Key advancements in this area include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. nih.govresearchgate.netresearchgate.net
Use of Green Solvents and Catalysts: There is a move towards using environmentally benign solvents like water or deep eutectic solvents, and developing reusable or nano-catalysts to improve efficiency and reduce waste. acs.orgresearchgate.netacs.org
One-Pot and Multicomponent Reactions: These approaches combine multiple synthetic steps into a single procedure without isolating intermediates, which simplifies the process and minimizes solvent use. nih.govresearchgate.net
Catalyst-Free Synthesis: Researchers are exploring methods that eliminate the need for catalysts altogether, further simplifying procedures and reducing potential toxicity. rsc.org For instance, a catalyst-free method for synthesizing quinoline-4-carboxylic acid derivatives from an aniline (B41778) derivative, benzaldehyde, and pyruvic acid has been reported with excellent yields. acs.org
These sustainable methodologies are not only environmentally responsible but also offer economic advantages, making the synthesis of complex quinoline carbamates more efficient and scalable. benthamdirect.comacs.org
Exploration of New Biological Targets and Therapeutic Areas
Substituted quinoline carbamates are being investigated for a wide spectrum of biological activities, moving beyond traditional applications into novel therapeutic areas. The versatility of the quinoline scaffold allows for the design of compounds that can interact with a diverse range of biological targets. arabjchem.orgresearchgate.net
Neurodegenerative Diseases: A significant area of research is the development of multifunctional agents for Alzheimer's disease. nih.govresearchgate.net Certain quinoline-O-carbamate derivatives have been designed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmitter regulation. nih.gov For example, specific derivatives have shown potent, reversible dual inhibition of these enzymes and also exhibit anti-inflammatory properties by reducing the production of IL-6, IL-1β, and nitric oxide (NO). nih.govnih.gov
Anticancer Agents: The quinoline framework is a cornerstone in the development of anticancer agents. nih.govarabjchem.org Derivatives act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. arabjchem.orgresearchgate.net Emerging research has identified several key targets:
Kinase Inhibition: EGFR and HER-2 are important targets in treating solid tumors, and novel quinoline-based derivatives have been developed as potent dual inhibitors. rsc.org
Topoisomerase Inhibition: Some quinoline carboxamides have been identified as potent topoisomerase inhibitors, which interfere with DNA replication in cancer cells. nih.gov
DNA Methyltransferase (DNMT) Inhibition: Novel quinoline compounds have been shown to act as DNMT inhibitors (specifically DNMT3A) and also induce the degradation of DNMT proteins, representing a dual-action anticancer strategy. mdpi.com
Anti-inflammatory Diseases: A novel and promising therapeutic area for quinoline derivatives is in the treatment of inflammatory diseases by targeting the NLRP3 inflammasome. nih.gov Specific quinoline analogues have been discovered that show potent inhibitory activity against the NLRP3/IL-1β pathway, suggesting they could be developed into treatments for conditions like ulcerative colitis. nih.gov
| Therapeutic Area | Biological Target(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Dual enzyme inhibition to modulate neurotransmitter levels; anti-inflammatory effects. | nih.gov, nih.gov |
| Cancer | EGFR/HER-2 Kinases | Dual inhibition of receptor tyrosine kinases involved in cell proliferation. | rsc.org |
| Cancer | Topoisomerase | Inhibition of DNA replication and repair in cancer cells. | nih.gov |
| Cancer | DNA Methyltransferase (DNMT1, DNMT3A) | Inhibition of DNA methylation and induction of protein degradation. | mdpi.com |
| Inflammatory Diseases | NLRP3 Inflammasome | Inhibition of inflammasome assembly and activation, blocking the IL-1β pathway. | nih.gov |
Integration with Advanced High-Throughput Screening and Synthesis Platforms
The discovery of novel bioactive quinoline carbamates is being accelerated by the integration of automated synthesis with high-throughput screening (HTS). nih.gov This synergy allows researchers to rapidly generate and evaluate vast libraries of chemical compounds to identify promising "hits" for drug development. nih.gov
Modern compound libraries available for HTS can contain hundreds of thousands of structurally diverse, drug-like small molecules. ku.edustanford.edu These libraries are screened against specific biological targets or in phenotypic assays to identify compounds with desired activity. ku.edu
To feed the demand of HTS, chemical synthesis itself is becoming increasingly automated. nih.gov Advanced platforms now enable the rapid creation of compound libraries through:
Automated Synthesizers: Systems using pre-filled reagent cartridges can perform a wide range of chemical reactions, such as N-heterocycle formation, amide coupling, and protecting group manipulations, with minimal human intervention. sigmaaldrich.com
Continuous Flow Microreactors: These systems allow for multistep syntheses to be performed in a single, unbroken sequence, offering precise control over reaction conditions and enabling the rapid production of complex molecules. nih.gov
High-Throughput Experimentation: Microdroplet reaction technology can be used to quickly screen and optimize synthesis conditions, merging the synthesis and screening processes to find the most efficient pathways. nih.govresearchgate.net
These technologies make it feasible to systematically explore the chemical space around the quinoline carbamate (B1207046) scaffold, generating large and diverse libraries for biological screening and accelerating the pace of drug discovery. researchgate.net
Design of Targeted Chemical Probes and Tools for Biological Research
Beyond therapeutic applications, the inherent photophysical properties of the quinoline ring make it an excellent scaffold for developing fluorescent chemical probes for biological research and diagnostics. crimsonpublishers.comcrimsonpublishers.comnih.gov These molecular tools are designed to detect, visualize, and quantify specific biomolecules, ions, or cellular conditions, providing invaluable insights into complex biological processes. crimsonpublishers.comacs.org
The modular nature of the quinoline scaffold allows for the rational design of probes with tunable properties. researchgate.netnih.gov By strategically modifying different parts of the molecule, researchers can optimize characteristics like fluorescence emission, environmental sensitivity, and target specificity. researchgate.net Emerging applications for quinoline-based probes include:
Live-Cell Imaging: Small-molecule quinoline probes have been developed for live-cell imaging, with some exhibiting sensitivity to intracellular pH. nih.govnih.gov
Sensing Metal Ions: Quinoline-based chemosensors have been designed for the selective detection of biologically important metal ions, such as Zn²⁺, as well as toxic ions like Hg²⁺ in living cells. crimsonpublishers.comcrimsonpublishers.comnanobioletters.com
Detecting Biomolecules and Organelles: Researchers have created multiphoton fluorescent probes for selectively imaging lipid droplets and near-infrared (NIR) probes for detecting amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. crimsonpublishers.comcrimsonpublishers.com
Monitoring Cellular Environment: Probes have been developed to respond to changes in the cellular environment, such as viscosity, which can be indicative of disease states like atherosclerosis. crimsonpublishers.com
The development of these sophisticated molecular tools is crucial for advancing our understanding of cell biology and disease pathology, with quinoline carbamates and related structures providing a versatile platform for innovation. crimsonpublishers.comcrimsonpublishers.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
